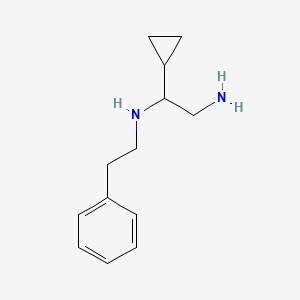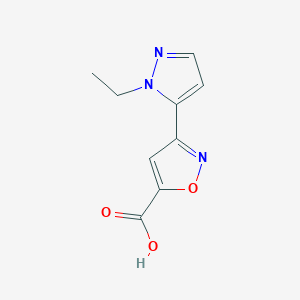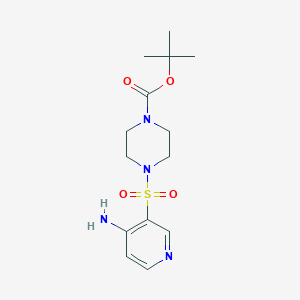
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2. It is a derivative of piperazine and pyridine, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-aminopyridine with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol. The tert-butyl group is introduced through the use of tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for the production of various functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 4-((6-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)ethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C14H22N4O4S |
|---|---|
Molecular Weight |
342.42 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) |
InChI Key |
YBKOMLPBVFENRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


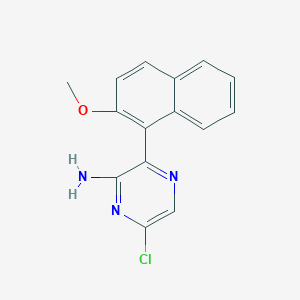
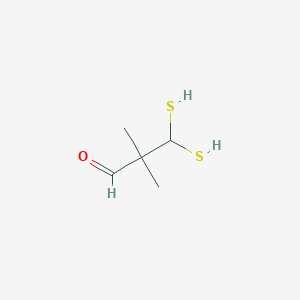
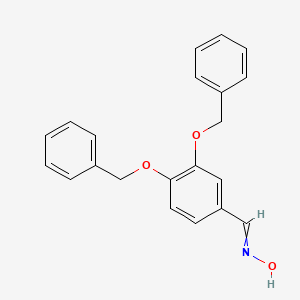
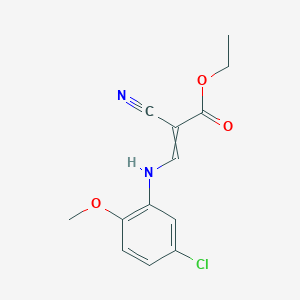
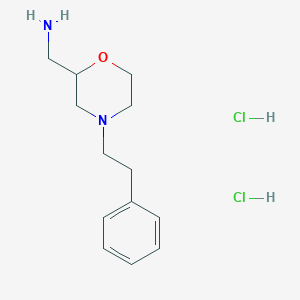
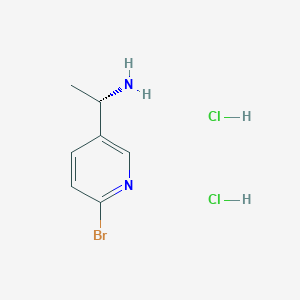
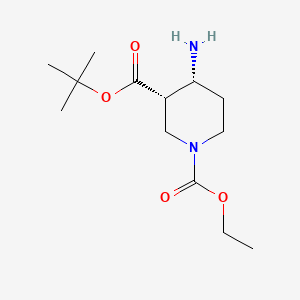
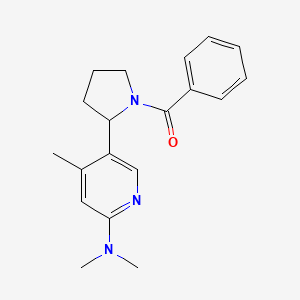
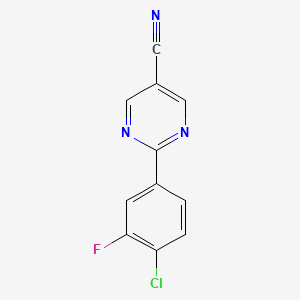
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
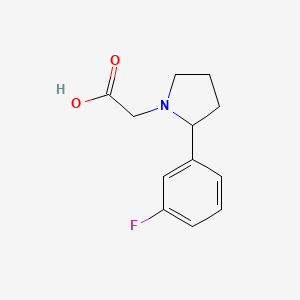
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
